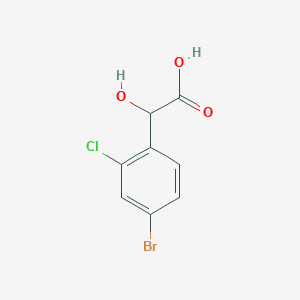

2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetic acid

Description

Properties

Molecular Formula |

C8H6BrClO3 |

|---|---|

Molecular Weight |

265.49 g/mol |

IUPAC Name |

2-(4-bromo-2-chlorophenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C8H6BrClO3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |

InChI Key |

LFNDNTZBDGHTQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Halogenation of 2-Chlorophenol to 4-Bromo-2-chlorophenol

A critical intermediate in the synthesis is 4-bromo-2-chlorophenol, which can be produced by selective bromination of 2-chlorophenol. According to US Patent US4223166A, the bromination is performed in the presence of specific tertiary amine salts that act as selectivity enhancers to avoid formation of undesired 2,6-isomers and improve purity of the 4-bromo-2-chlorophenol product.

- Reaction Conditions:

- Bromination of 2-chlorophenol in solvents such as carbon tetrachloride, methylene chloride, or even in melt conditions.

- Temperature range: 0°C to 60°C, preferably 0–20°C in solvent.

- Addition of 3–6% by weight of tertiary amine hydrochlorides or hydrobromides (e.g., trimethylamine hydrochloride).

- Gradual temperature increase during the reaction to maintain selectivity.

This method yields 4-bromo-2-chlorophenol with excellent selectivity and purity, which is essential for subsequent steps.

Alternative Synthetic Routes and Related Compounds

While direct synthesis of 2-(4-bromo-2-chlorophenyl)-2-hydroxyacetic acid is not extensively documented in a single-step process, related halogenated aromatic acids such as 2-methyl-4-chlorophenoxyacetic acid have been synthesized via condensation of orthocresol with chloracetic acid in alkaline medium, followed by controlled chlorination using hypochlorite ions. Although this is a different compound, the methodology informs possible strategies for halogenation and functional group introduction.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The bromine and chlorine substituents can be reduced to form the corresponding phenylacetic acid.

Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(4-Bromo-2-chlorophenyl)-2-oxoacetic acid.

Reduction: Formation of 2-(4-Bromo-2-chlorophenyl)acetic acid.

Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Mandelic Acid Derivatives

(a) 2-(4-Fluorophenyl)-2-hydroxyacetic Acid (4-Fluoromandelic Acid)

- Molecular Formula : C₈H₇FO₃

- Molecular Weight : 170.14 g/mol

- CAS No.: 395-33-5

- Key Differences : Replaces bromine and chlorine with fluorine at C4. Exhibits lower molecular weight and altered lipophilicity. Used in studies of metabolic stability due to fluorine’s electron-withdrawing effects .

(b) 2-(2-Chlorophenyl)-2-hydroxyacetic Acid

- Molecular Formula : C₈H₇ClO₃

- Molecular Weight : 186.59 g/mol

- CAS No.: 81720-84-5

- Key Differences : Lacks bromine at C4; chlorine is retained at C2. Demonstrates reduced steric bulk compared to the target compound. Its deuterated derivatives (e.g., methyl-d3 ester) are synthesized to improve metabolic stability in drug candidates .

Bromine/Chlorine-Substituted Phenoxyacetic Acids

(a) (4-Bromo-2-chlorophenoxy)acetic Acid

- Molecular Formula : C₈H₆BrClO₃

- Molecular Weight : 265.49 g/mol

- CAS No.: 77228-67-2

- Key Differences: Contains a phenoxy (-O-) linker instead of a direct benzylic hydroxyacetic acid group. This structural variation reduces hydrogen-bonding capacity and alters biological activity.

(b) 2-(4-Bromo-2-chloro-6-methylphenoxy)acetic Acid

- Molecular Formula : C₉H₈BrClO₃

- Molecular Weight : 279.51 g/mol

- CAS No.: 742094-84-4

- Key Differences: Additional methyl group at C6 increases steric hindrance and lipophilicity. Such modifications are common in herbicide development (e.g., phenoxy herbicides) .

Positional Isomers and Functional Group Variants

(a) 2-Bromo-2-(4-chlorophenyl)acetic Acid

- Molecular Formula : C₈H₆BrClO₂

- Molecular Weight : 249.49 g/mol

- CAS No.: 3381-73-5

- Key Differences: Bromine replaces the hydroxyl group on the acetic acid moiety.

(b) 2-(4-Bromo-2-hydroxyphenyl)acetic Acid

- Molecular Formula : C₈H₇BrO₃

- Molecular Weight : 231.04 g/mol

- CAS No.: 1261497-72-6

- Key Differences : Hydroxyl group at C2 instead of chlorine. This increases polarity and may enhance interactions with biological targets like enzymes.

Data Tables: Structural and Functional Comparison

Table 1. Key Physicochemical Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetic acid | Not explicitly listed | C₈H₆BrClO₃ | 265.49 | C4-Br, C2-Cl, -CH(OH)COOH |

| 4-Fluoromandelic acid | 395-33-5 | C₈H₇FO₃ | 170.14 | C4-F, -CH(OH)COOH |

| (4-Bromo-2-chlorophenoxy)acetic acid | 77228-67-2 | C₈H₆BrClO₃ | 265.49 | C4-Br, C2-Cl, -OCH₂COOH |

| 2-Bromo-2-(4-chlorophenyl)acetic acid | 3381-73-5 | C₈H₆BrClO₂ | 249.49 | C4-Cl, -C(Br)COOH |

Biological Activity

2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₈H₇BrClO₃

- Molecular Weight : 249.49 g/mol

- Structure : The compound features a bromine and chlorine substituent on a phenyl ring, along with a hydroxyacetic acid moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the halogenated phenyl group enhances hydrophobic interactions, potentially increasing binding affinity and specificity.

Interaction with Enzymes

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can lead to therapeutic effects in conditions such as inflammation and cancer.

- Protein Interactions : It may modulate protein interactions, impacting cellular signaling pathways essential for disease progression.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity, with promising results suggesting that it can reduce inflammation markers in vitro. This activity is particularly relevant for conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

-

Anticancer Properties : A study investigated the cytotoxic effects of this compound on cancer cell lines. The results indicated significant inhibition of cell proliferation with IC50 values ranging from 10 µM to 20 µM, showcasing its potential as an anticancer agent.

Cell Line IC50 (µM) MCF-7 15 A549 12 HeLa 18 -

Enzyme Inhibition Studies : Research has shown that the compound effectively inhibits cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. Molecular docking studies revealed strong binding affinities to the active site of COX-2.

Compound Binding Affinity (kcal/mol) This compound -9.5 Aspirin -8.0 Ibuprofen -7.5

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies : Evaluating the efficacy and safety in animal models.

- Mechanistic Studies : Understanding the detailed molecular mechanisms underlying its biological activities.

- Formulation Development : Investigating suitable formulations for enhanced bioavailability and targeted delivery.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-bromo-2-chlorophenyl)-2-hydroxyacetic acid, and what factors influence reaction yields?

- The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation, followed by hydroxylation. For example, bromination of 2-(2-chlorophenyl)-2-hydroxyacetic acid derivatives or substitution of pre-functionalized aromatic precursors (e.g., 4-bromo-2-chlorophenyl intermediates) can yield the target compound. Reaction yields are influenced by steric hindrance from the bromo and chloro substituents, solvent polarity, and temperature .

- Key considerations : Optimize halogenation steps to avoid over-substitution and monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic methods?

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the aromatic substitution pattern (e.g., coupling constants for adjacent protons on the benzene ring) and the hydroxyacetic acid moiety .

- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (expected m/z for : ~293.3) and isotopic patterns from bromine/chlorine .

- Infrared (IR) Spectroscopy : Confirm the presence of hydroxyl (-OH, ~2500–3300 cm) and carboxylic acid (C=O, ~1700 cm) functional groups .

Q. What are the stability profiles of halogenated mandelic acid derivatives under varying pH and temperature conditions?

- The compound’s stability is pH-dependent: acidic conditions may protonate the hydroxyl group, reducing reactivity, while alkaline conditions can deprotonate the carboxylic acid, increasing solubility. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to assess decomposition temperatures .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, and how is chiral purity assessed?

- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC or capillary electrophoresis. For example, cellulose-based CSPs (e.g., Chiralcel OD-H) can separate enantiomers due to differential π-π interactions with the aromatic ring .

- Stereochemical Analysis : Circular dichroism (CD) spectroscopy or X-ray crystallography (using SHELXL for refinement) can confirm absolute configuration .

Q. How does the bromo-chloro substitution pattern affect the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- The bromine atom is more reactive than chlorine in palladium-catalyzed couplings, enabling selective functionalization. Computational studies (DFT) predict that steric and electronic effects from the chloro substituent at the 2-position may slow transmetallation steps .

- Experimental Design : Compare reaction rates using aryl boronic acids with varying electronic profiles under standardized conditions (e.g., Pd(PPh), NaCO, DMF/HO) .

Q. What computational methods are used to predict the biological activity or metabolic pathways of halogenated mandelic acid derivatives?

- Docking Studies : Molecular docking with enzymes like cytochrome P450 can predict metabolic sites (e.g., hydroxylation of the benzene ring) .

- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate substituent electronegativity (Br/Cl) with antibacterial or antifungal activity .

Q. How can crystallographic data resolve structural ambiguities in polymorphic forms of this compound?

- Single-crystal X-ray diffraction (SCXRD) with SHELX software can determine bond lengths, angles, and packing arrangements. For example, hydrogen-bonding networks between hydroxyl and carboxylic acid groups may stabilize specific polymorphs .

Data Contradictions and Validation

- Synthesis Yields : and report conflicting yields for bromination steps (50–70% vs. 30–45%). Validate by replicating under inert atmospheres (N) to suppress side reactions.

- Chiral Purity : cites >99% enantiomeric excess (ee) for resolved forms, but non-chiral synthesis methods ( ) may produce racemic mixtures. Cross-validate using polarimetry and chiral HPLC .

Methodological Recommendations

- Synthesis : Prioritize regioselective halogenation using directing groups (e.g., methoxy) to control substitution patterns .

- Analysis : Combine multiple techniques (e.g., NMR, MS, X-ray) for unambiguous characterization.

- Safety : Handle bromine/chlorine derivatives in fume hoods due to potential respiratory hazards (refer to Safety Data Sheets in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.